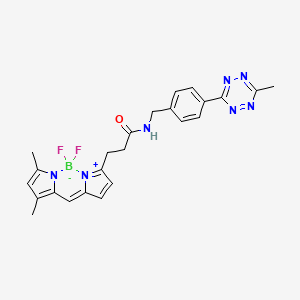

BDP FL methyltetrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BDP FL metiltetrazina es un tinte fluorescente que se usa comúnmente en química bioortogonal. Es un derivado del borondipirrometeno (BDP) y contiene un grupo metiltetrazina. Este compuesto es conocido por su alto rendimiento cuántico de fluorescencia y fotoestabilidad, lo que lo convierte en una excelente opción para diversas aplicaciones basadas en fluorescencia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Las condiciones de reacción a menudo implican el uso de disolventes orgánicos como diclorometano (DCM), dimetilsulfóxido (DMSO) y dimetilformamida (DMF) .

Métodos de producción industrial

En entornos industriales, la producción de BDP FL metiltetrazina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final. El compuesto generalmente se almacena a -20 ° C para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

BDP FL metiltetrazina se somete principalmente a reacciones de cicloadición, específicamente la reacción de Diels-Alder de demanda inversa de electrones (IEDDA). Esta reacción ocurre entre el grupo metiltetrazina y dienófilos tensos como trans-cicloocenos, ciclopropenos y otras cicloolefinas tensas .

Reactivos y condiciones comunes

La reacción IEDDA que involucra BDP FL metiltetrazina generalmente requiere la presencia de dienófilos tensos y se puede llevar a cabo en varios disolventes orgánicos. Las condiciones de reacción son suaves, a menudo ocurriendo a temperatura ambiente sin la necesidad de catalizadores adicionales .

Principales productos formados

Los principales productos formados a partir de la reacción IEDDA de BDP FL metiltetrazina son aductos covalentes estables. Estos productos son altamente fluorescentes y se pueden utilizar para diversas aplicaciones de etiquetado e imagen .

Aplicaciones Científicas De Investigación

BDP FL metiltetrazina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza en química click para la conjugación de biomoléculas, lo que permite el estudio de sistemas biológicos complejos

Biología: El compuesto se utiliza para el etiquetado fluorescente de proteínas, ácidos nucleicos y otras biomoléculas, facilitando su detección y visualización en muestras biológicas

Medicina: BDP FL metiltetrazina se emplea en imágenes de diagnóstico y administración dirigida de fármacos, lo que permite el seguimiento preciso de los agentes terapéuticos dentro del cuerpo

Industria: Se utiliza en el desarrollo de sondas fluorescentes y sensores para diversas aplicaciones industriales

Mecanismo De Acción

El mecanismo de acción de BDP FL metiltetrazina implica su participación en la reacción IEDDA. El grupo metiltetrazina actúa como un aceptor de electrones, reaccionando con dienófilos tensos para formar enlaces covalentes estables. Esta reacción es altamente específica y eficiente, lo que hace de BDP FL metiltetrazina una herramienta ideal para la química bioortogonal .

Comparación Con Compuestos Similares

BDP FL metiltetrazina es único debido a su alto rendimiento cuántico de fluorescencia y fotoestabilidad. Los compuestos similares incluyen:

BDP FL tetrazina: Similar en estructura, pero carece del grupo metilo, lo que resulta en una menor estabilidad en los tampones

BDP 630/650 tetrazina: Otro derivado del BDP con diferentes propiedades espectrales, utilizado para diferentes canales de fluorescencia

Éster de NHS de cianina 3: Una clase diferente de tinte fluorescente con propiedades espectrales y aplicaciones distintas

BDP FL metiltetrazina se destaca por su mayor estabilidad y reactividad, lo que la convierte en una opción preferida para muchas aplicaciones en la investigación científica .

Propiedades

Fórmula molecular |

C24H24BF2N7O |

|---|---|

Peso molecular |

475.3 g/mol |

Nombre IUPAC |

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |

InChI |

InChI=1S/C24H24BF2N7O/c1-15-12-16(2)33-22(15)13-21-9-8-20(34(21)25(33,26)27)10-11-23(35)28-14-18-4-6-19(7-5-18)24-31-29-17(3)30-32-24/h4-9,12-13H,10-11,14H2,1-3H3,(H,28,35) |

Clave InChI |

ZDYCNCTWMHFBDF-UHFFFAOYSA-N |

SMILES canónico |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCC4=CC=C(C=C4)C5=NN=C(N=N5)C)C)C)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.